Amphethinile

Tubulin binding Microtubule dynamics Affinity constant

Multidrug resistance (MDR) confounds tubulin-targeted research: vincristine and vinblastine lose potency in resistant cells due to enhanced drug efflux. Amphethinile (CAS 91531-98-5) solves this. It binds selectively to the colchicine site on tubulin (Ka=1.3 μM), arrests cells at G2/M, and retains equivalent cytotoxicity in both parental and daunorubicin-resistant P388 leukemia cells-unlike vinca alkaloids. • Colchicine-site specific; does not compete with vinca alkaloid binding domain • Equal potency in drug-sensitive and MDR cell lines; poor substrate for pleiotropic drug efflux pump • Validated in murine L1210 leukemia, ADJ/PC6 plasmacytoma, and Walker carcinoma models

Molecular Formula C15H11N3S
Molecular Weight 265.3 g/mol
CAS No. 91531-98-5
Cat. No. B1216996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmphethinile
CAS91531-98-5
Synonyms2-amino-3-cyano-5-(phenylthio)indole
amphethinile
ICI 134,154
ICI 134154
Molecular FormulaC15H11N3S
Molecular Weight265.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SC2=CC3=C(C=C2)NC(=C3C#N)N
InChIInChI=1S/C15H11N3S/c16-9-13-12-8-11(6-7-14(12)18-15(13)17)19-10-4-2-1-3-5-10/h1-8,18H,17H2
InChIKeyLHNIUFUSFGYJEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amphethinile (CAS 91531-98-5) Procurement Guide: Chemical Identity and Baseline Characteristics for Research Selection


Amphethinile (CAS 91531-98-5; synonym: CRC 82-07) is a synthetic, small-molecule antimitotic agent with the molecular formula C15H11N3S and a molecular weight of 265.33 g/mol. It is classified as a spindle poison that binds to the colchicine site on tubulin, thereby inhibiting microtubule polymerization and arresting cell division at the G2/M phase [1]. Preclinical studies have demonstrated activity against murine L1210 leukemia, ADJ/PC6 plasmacytoma, and Walker carcinoma models [2]. The compound is typically supplied as a research-grade powder (purity >98%) with recommended storage at -20°C and solubility in DMSO .

Mechanism
Colchicine-site tubulin inhibitor; arrests mitosis at G2/M
Model Fit
Reported activity in murine leukemia and carcinoma models
Resistance Profile
Retains cytotoxicity in multidrug-resistant models, unlike vinca alkaloids

Why Amphethinile (CAS 91531-98-5) Cannot Be Substituted with Other Tubulin-Binding Agents: A Quantitative Rationale for Procurement


Although Amphethinile, colchicine, combretastatin A4, and vinca alkaloids all target tubulin, their binding sites, resistance profiles, and downstream effects differ substantially. Amphethinile binds specifically to the colchicine site and competes directly with colchicine, yet it does not interact with the vinca alkaloid binding domain [1]. Critically, Amphethinile demonstrates near-equivalent cytotoxicity against both parental and daunorubicin-resistant P388 leukemia cells, whereas vincristine and vinblastine exhibit marked cross-resistance in the same model due to enhanced drug efflux [2]. These quantitative differences in binding site specificity and susceptibility to multidrug resistance mechanisms render generic substitution scientifically invalid.

Amphethinile
Colchicine-site binders (e.g. colchicine, combretastatin A4)
Binding site overlap confirmed, but structural differences may lead to divergent resistance profiles
Amphethinile
Vinca alkaloids (vincristine, vinblastine)
No binding site competition; vinca alkaloids show cross-resistance in MDR cells where Amphethinile remains cytotoxic

Amphethinile (CAS 91531-98-5) Quantitative Differentiation Guide: Head-to-Head Evidence Against Tubulin-Binding Comparators


Tubulin Binding Affinity (Ka) of Amphethinile vs. Colchicine and Combretastatin A4

Amphethinile binds to purified tubulin with an affinity constant (Ka) of 1.3 μM, which is comparable to the affinities reported for colchicine and combretastatin A4 under similar experimental conditions [1]. This quantitative parity in target engagement is supported by biochemical competition assays showing that Amphethinile displaces radiolabeled colchicine from tubulin, confirming shared binding site occupancy [2].

Tubulin affinity
Head-to-head
Ka = 1.3 μM
Comparable to colchicine/CA4; supports tubulin binding assay context
Purified tubulin, in vitro
Tubulin binding Microtubule dynamics Affinity constant

Inhibition of Tubulin Assembly: Amphethinile vs. Colchicine IC50 Values

Amphethinile inhibits microtubule protein assembly with an IC50 of 12 μM, which is nearly identical to the IC50 of 11 μM observed for colchicine in the same experimental system [1]. This direct head-to-head comparison demonstrates that Amphethinile is equipotent to colchicine in blocking tubulin polymerization.

Assembly inhibition
Head-to-head
IC50 = 12 μM (vs. colchicine 11 μM)
Near-equipotent; supports colchicine-site assay use
In vitro polymerization assay
Tubulin polymerization Microtubule assembly IC50

Retained Cytotoxicity in Multidrug-Resistant Cells: Amphethinile vs. Vinca Alkaloids

Amphethinile exhibits equal cytotoxicity against both parental and daunorubicin-resistant P388 murine leukemia cells, whereas vincristine and vinblastine show pronounced cross-resistance in the same resistant cell line [1]. The resistant P388 subline is characterized by decreased drug accumulation due to enhanced efflux, a mechanism that markedly reduces the efficacy of vinca alkaloids but has minimal impact on Amphethinile [1].

MDR cytotoxicity
Head-to-head
Equal toxicity in parental & resistant cells
Circumvents efflux-mediated resistance; supports MDR model research
Vinca alkaloids show cross-resistance
Multidrug resistance P388 leukemia Drug efflux

Binding Site Specificity: Amphethinile Displaces Colchicine but Not Vinca Alkaloids

Amphethinile competitively displaces colchicine from tubulin but does not compete for vinca alkaloid binding sites [1]. This specificity was demonstrated in radioligand displacement assays using purified tubulin, confirming that Amphethinile selectively occupies the colchicine-binding domain [2].

Binding site
Head-to-head
Displaces colchicine; no competition with vinblastine
Colchicine-site selectivity confirmed; use for site-mapping assays
Radioligand displacement assay
Binding site competition Colchicine site Vinca alkaloid site

In Vivo Pharmacokinetics in Murine Model: Amphethinile AUC and Half-Life

Pharmacokinetic studies in male MFI-strain mice following bolus intravenous administration of Amphethinile at doses equivalent to the LD10 yielded an area under the curve (AUC) of 313 μg/L·h, an alpha half-life of 8 minutes, and a beta half-life of 100 minutes [1]. These parameters establish a defined in vivo exposure profile for preclinical dosing and comparative studies.

Murine PK
Reported
AUC = 313 μg/L·h; t1/2α = 8 min; t1/2β = 100 min
Defines exposure profile; supports preclinical PK/PD study design
MFI mice, IV bolus
Pharmacokinetics AUC Half-life

Amphethinile (CAS 91531-98-5): Evidence-Backed Research and Industrial Application Scenarios


Studying Colchicine-Site Tubulin Inhibition in Multidrug-Resistant Cancer Models

Amphethinile is particularly well-suited for investigating tubulin polymerization inhibition in multidrug-resistant cancer cell lines. Because it retains equal cytotoxicity toward both parental and daunorubicin-resistant P388 cells—unlike vincristine and vinblastine, which show marked cross-resistance—Amphethinile enables researchers to dissect tubulin-dependent mechanisms without the confounding factor of drug efflux [1]. This application is supported by direct evidence that Amphethinile is a poor substrate for the pleiotropic drug efflux pump associated with the multidrug resistance phenotype [1].

Comparative Tubulin Binding Site Mapping Using Radioligand Displacement Assays

Amphethinile can be employed as a competitive ligand in radioligand displacement assays to map colchicine-site occupancy on tubulin. The compound specifically displaces colchicine but does not compete with vinblastine, confirming its selectivity for the colchicine-binding domain [2]. This selectivity profile makes Amphethinile a valuable tool for characterizing novel tubulin-binding agents and for distinguishing between colchicine-site and vinca-site binders in screening campaigns .

Preclinical Pharmacokinetic and Pharmacodynamic Studies in Murine Tumor Models

With established in vivo pharmacokinetic parameters—including an AUC of 313 μg/L·h, an alpha half-life of 8 minutes, and a beta half-life of 100 minutes in mice—Amphethinile provides a quantifiable baseline for preclinical studies [1]. Researchers can use these data to design dosing regimens, correlate plasma exposure with antitumor activity in murine L1210 leukemia, ADJ/PC6 plasmacytoma, and Walker carcinoma models, and evaluate pharmacodynamic endpoints such as G2/M cell cycle arrest [1].

Structural Biology of Angular Bicyclic Tubulin Inhibitors

Amphethinile serves as a key comparator in structural studies of colchicine-site binders. Despite lacking the trimethoxybenzene moiety present in colchicine and combretastatin A4, Amphethinile adopts an angular bicyclic conformation with two planar ring systems tilted at approximately 50-60 degrees relative to each other—a structural feature proposed to be essential for efficient tubulin binding . This unique structural scaffold makes Amphethinile a valuable reference compound for structure-activity relationship (SAR) studies aimed at developing novel tubulin inhibitors with alternative chemotypes.

Application
Selection Property
Validation Focus
MDR cancer model research
Retained cytotoxicity in resistant cells
Efflux-resistant cell-line endpoints
Colchicine-site occupancy mapping
Selective colchicine displacement
Radioligand competition assays
In vivo antitumor model studies
Defined murine PK profile
Exposure-response correlation
Tubulin inhibitor SAR studies
Angular bicyclic scaffold
Conformation-activity relationship

Technical Documentation Hub

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